

Spectroscopic Profile of 3-Aminopyridazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminopyridazine hydrochloride

Cat. No.: B1285336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Aminopyridazine hydrochloride**. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this guide also includes information on the parent compound, 3-Aminopyridazine, to provide a foundational understanding. The document details standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a structured format for clarity and comparative analysis.

Compound Identification

Chemical Name	3-Aminopyridazine hydrochloride
Synonyms	3-Pyridazinamine, hydrochloride
CAS Number	89203-22-5
Molecular Formula	C ₄ H ₆ CIN ₃
Molecular Weight	131.56 g/mol
Chemical Structure	N1=CC=C(N)N=C1.Cl

Spectroscopic Data

Comprehensive experimental spectroscopic data for **3-Aminopyridazine hydrochloride** is not readily available in public databases. The following tables are structured to present the expected data. In the absence of specific data for the hydrochloride salt, understanding the spectrum of the free base, 3-Aminopyridazine (CAS: 5469-70-5), can be informative. Protonation to form the hydrochloride salt is expected to induce downfield shifts in the ¹H and ¹³C NMR spectra, particularly for the nuclei closer to the protonated nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Expected)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available			

¹³C NMR Data (Expected)

Chemical Shift (ppm)	Assignment
Data not available	

Infrared (IR) Spectroscopy

IR Absorption Data (Expected)

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	N-H stretching (amine)
Data not available	C-H stretching (aromatic)
Data not available	C=N stretching (pyridazine ring)
Data not available	C=C stretching (pyridazine ring)
Data not available	N-H bending (amine)

Mass Spectrometry (MS)

Mass Spectrometry Data (Expected)

For the hydrochloride salt, the mass spectrum would typically show the molecular ion of the free base, 3-Aminopyridazine.

m/z	Ion
95.05	$[\text{M}+\text{H}]^+$ (protonated molecule of free base)
Other fragments not available	

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

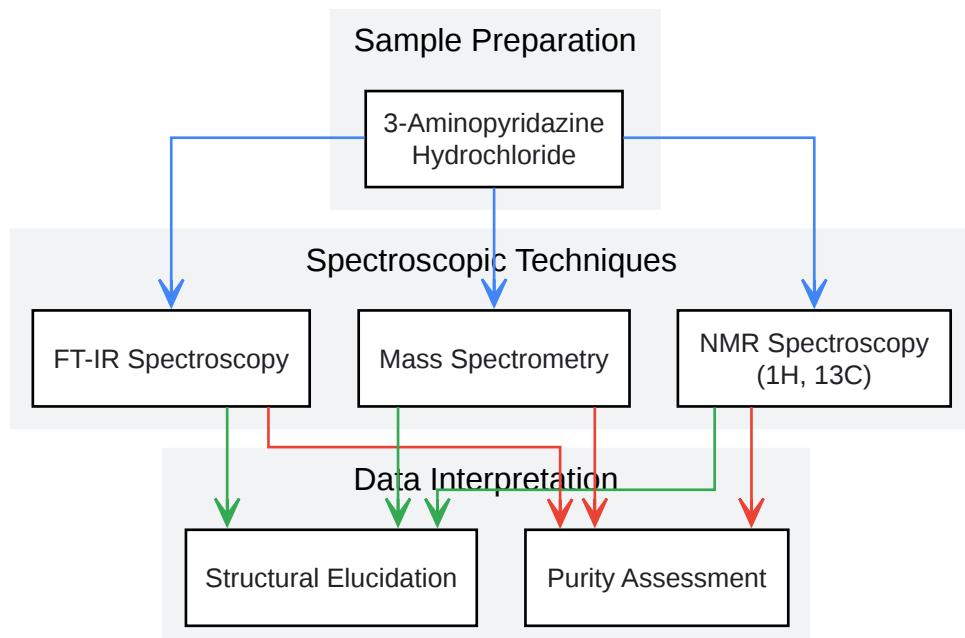
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard.
- Acquisition:
 - ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.
 - ^{13}C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

- Sample Preparation: For solid samples like **3-Aminopyridazine hydrochloride**, the KBr pellet method is standard. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
- Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry


Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system for sample introduction.

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range.
- Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like 3-Aminopyridazine. The analysis is typically performed in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of **3-Aminopyridazine hydrochloride**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Caption: Chemical structure of **3-Aminopyridazine Hydrochloride**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminopyridazine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1285336#spectroscopic-data-of-3-aminopyridazine-hydrochloride-nmr-ir-ms\]](https://www.benchchem.com/product/b1285336#spectroscopic-data-of-3-aminopyridazine-hydrochloride-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com